2-(Quinolin-6-yl)cyclopropan-1-amine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C12H12N2 |
|---|---|
Molecular Weight |
184.24 g/mol |
IUPAC Name |
2-quinolin-6-ylcyclopropan-1-amine |
InChI |
InChI=1S/C12H12N2/c13-11-7-10(11)8-3-4-12-9(6-8)2-1-5-14-12/h1-6,10-11H,7,13H2 |
InChI Key |
JVYGEEJNKUZZBI-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C1N)C2=CC3=C(C=C2)N=CC=C3 |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Derivatization of 2 Quinolin 6 Yl Cyclopropan 1 Amine
Retrosynthetic Analysis of 2-(Quinolin-6-yl)cyclopropan-1-amine
A logical retrosynthetic analysis of this compound (I) suggests a disconnection of the C-N bond of the amine, leading back to a cyclopropylcarboxylic acid or a related derivative. This disconnection points towards a Curtius, Hofmann, or Schmidt rearrangement as a potential synthetic step to introduce the amine functionality. The cyclopropane (B1198618) ring itself can be disconnected via a cyclopropanation reaction, identifying an alkene precursor, namely 6-vinylquinoline (II), as a key starting material. This retrosynthetic approach is outlined below:
Scheme 1: Retrosynthetic Analysis of this compound
This analysis highlights two critical transformations: the formation of the cyclopropane ring and the introduction of the amine group with the desired stereochemistry.
Established Synthetic Routes to this compound
The synthesis of this compound has been approached through various methodologies, with a significant focus on controlling the stereochemistry of the final product.
Stereoselective Synthesis Approaches
Stereoselective synthesis of the trans-isomer of this compound is often prioritized, as this isomer is a key fragment of certain therapeutic agents. The Simmons-Smith cyclopropanation reaction is a widely employed method for the stereospecific conversion of alkenes to cyclopropanes. google.commdpi.commdpi.comchemrxiv.org In this reaction, an organozinc carbenoid, typically formed from diiodomethane and a zinc-copper couple, reacts with an alkene in a concerted fashion, preserving the stereochemistry of the double bond in the resulting cyclopropane ring. google.com
For the synthesis of trans-2-(quinolin-6-yl)cyclopropan-1-amine, the cyclopropanation of 6-vinylquinoline with a suitable carbene source generally leads to the racemic trans-cyclopropane derivative. The subsequent introduction of the amine group can be achieved through a Curtius rearrangement of the corresponding cyclopropanecarboxylic acid.
A general sequence for the stereoselective synthesis is as follows:
Cyclopropanation: Reaction of 6-vinylquinoline with a dihalomethane and an organozinc reagent to form racemic trans-2-(quinolin-6-yl)cyclopropanecarbonitrile or a related carboxylic acid precursor.
Hydrolysis: Conversion of the nitrile or ester to the corresponding carboxylic acid.
Rearrangement: Curtius rearrangement of the acyl azide (B81097) derived from the carboxylic acid to yield the isocyanate, which is then hydrolyzed to the amine.
| Step | Reagents and Conditions | Product | Yield (%) | Reference |
| 1 | 6-Vinylquinoline, CH2I2, Zn-Cu couple | rac-trans-2-(Quinolin-6-yl)cyclopropanecarbonitrile | Data not available | General Method google.com |
| 2 | Acid or base hydrolysis | rac-trans-2-(Quinolin-6-yl)cyclopropanecarboxylic acid | Data not available | General Method |
| 3 | 1. (COCl)2; 2. NaN3; 3. Heat; 4. H3O+ | rac-trans-2-(Quinolin-6-yl)cyclopropan-1-amine | Data not available | General Method |
Enantioselective Synthesis Pathways
The demand for enantiomerically pure this compound, particularly the (1R,2R)-isomer, has driven the development of enantioselective synthetic routes. These methods often involve either the use of chiral auxiliaries, asymmetric catalysis, or chiral resolution of a racemic mixture.
One prominent approach involves the use of a chiral auxiliary to direct the cyclopropanation reaction. For instance, an ester of 6-vinylquinoline with a chiral alcohol can be subjected to cyclopropanation, where the chiral auxiliary biases the approach of the carbene to one face of the double bond. Subsequent removal of the auxiliary provides the enantiomerically enriched cyclopropane derivative.
Another effective method is the chiral resolution of a racemic intermediate, such as trans-2-(quinolin-6-yl)cyclopropanecarboxylic acid or the final amine. rsc.org This can be achieved by forming diastereomeric salts with a chiral resolving agent, such as a chiral amine or a chiral carboxylic acid, followed by separation of the diastereomers by crystallization and subsequent liberation of the desired enantiomer.
| Method | Description | Key Reagents/Steps | Enantiomeric Excess (ee) | Reference |
| Asymmetric Cyclopropanation | Use of a chiral catalyst to effect an enantioselective cyclopropanation of 6-vinylquinoline. | Chiral ligand, Metal catalyst (e.g., Rh, Cu) | >90% | longdom.org |
| Chiral Auxiliary | Attachment of a chiral auxiliary to a precursor to direct the stereochemical outcome of a reaction. | Evans auxiliary, Oppolzer's sultam | High diastereoselectivity | tcichemicals.com |
| Chiral Resolution | Separation of enantiomers from a racemic mixture. | Chiral resolving agent (e.g., tartaric acid derivatives), crystallization | Up to >99% | rsc.org |
Scalable Synthesis Protocols
The development of scalable synthetic routes is crucial for the industrial production of this compound, especially for its use in the manufacturing of pharmaceuticals. Scalable syntheses often focus on cost-effective reagents, robust reaction conditions, and high-yielding steps that minimize the need for chromatographic purification.
A scalable approach to a related cyclopropylamine (B47189), (1-cyclopropyl)cyclopropylamine hydrochloride, has been reported, which involves a Curtius degradation of a cyclopropanecarboxylic acid. google.commdpi.com This methodology can be adapted for the synthesis of this compound on a large scale. The key is the efficient and safe execution of the Curtius rearrangement, which can be performed using reagents like diphenylphosphoryl azide (DPPA) to avoid the isolation of the potentially explosive acyl azide.
Synthesis of Key Precursors and Intermediates
The primary precursor for the synthesis of this compound is 6-vinylquinoline. This intermediate can be synthesized through several methods. A common laboratory-scale synthesis involves a Wittig reaction of 6-formylquinoline with a methylidene phosphorane. Alternatively, microwave-assisted olefination of 2-methylquinolines with aldehydes has been reported as a rapid and efficient method for producing vinylquinolines. For larger-scale production, transition metal-catalyzed cross-coupling reactions, such as a Suzuki or Stille coupling of a 6-haloquinoline with a vinylating agent, are often employed.
| Precursor | Synthetic Method | Reagents | Yield (%) | Reference |
| 6-Vinylquinoline | Wittig Reaction | 6-Formylquinoline, Ph3P=CH2 | Moderate to Good | General Method |
| 6-Vinylquinoline | Dehydration | 1-(Quinolin-6-yl)ethan-1-ol, Acid catalyst | Good | General Method |
| 6-Vinylquinoline | Cross-coupling | 6-Bromoquinoline (B19933), Vinyltributyltin, Pd catalyst | Good to Excellent | General Method |
Derivatization Strategies for the this compound Scaffold
The this compound scaffold serves as a versatile building block for the synthesis of a diverse range of derivatives. The primary amine functionality is a key handle for derivatization, allowing for the formation of amides, sulfonamides, ureas, and other nitrogen-containing functional groups.
For instance, acylation of the amine with various acyl chlorides or carboxylic acids in the presence of a coupling agent leads to the corresponding amides. This has been the primary derivatization strategy in the development of melatonin receptor agonists, where the amine is acylated with propionyl chloride or a related derivative.
Furthermore, the quinoline (B57606) ring itself can be subjected to various transformations, such as electrophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions, to introduce additional substituents and modulate the electronic and steric properties of the molecule.
Modifications at the Amine Functionality
The primary amine group in this compound is a versatile handle for a wide range of chemical transformations, including acylation, alkylation, and sulfonylation. These modifications can significantly alter the compound's physicochemical properties, such as its basicity, lipophilicity, and hydrogen bonding capacity.
Acylation: The reaction of the primary amine with various acylating agents, such as acid chlorides, anhydrides, or activated esters, leads to the formation of amide derivatives. These reactions are typically carried out in the presence of a base to neutralize the acid byproduct. For instance, the acylation of a primary amine with an aromatic acid can be achieved using coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) researchgate.net. The choice of the acylating agent allows for the introduction of a diverse array of substituents, from simple alkyl chains to complex heterocyclic moieties.
Alkylation: N-alkylation of the primary amine can be achieved through various methods, including reductive amination with aldehydes or ketones, or direct alkylation with alkyl halides. Reductive amination involves the initial formation of an imine, which is then reduced in situ to the corresponding secondary or tertiary amine. Direct alkylation with alkyl halides can lead to the formation of mono-, di-, or even quaternary ammonium salts, depending on the reaction conditions and the stoichiometry of the reagents juniperpublishers.com. The use of directing groups, such as the 8-aminoquinoline auxiliary, can facilitate palladium-catalyzed alkylation of C-H bonds in the vicinity of the amine nih.gov.
Sulfonylation: The reaction of the amine with sulfonyl chlorides in the presence of a base yields sulfonamides. This functional group is known for its ability to act as a hydrogen bond donor and acceptor, and its introduction can significantly impact the biological activity of the parent molecule.
Table 1: Examples of Amine Functionalization Reactions
| Reagent/Catalyst | Product Type |
| Acyl chloride, Base | Amide |
| Aldehyde, Reducing agent | Secondary Amine |
| Alkyl halide, Base | Mono- or Dialkylated Amine |
| Sulfonyl chloride, Base | Sulfonamide |
Substitutions on the Quinoline Ring System
The quinoline ring is an aromatic system that can undergo electrophilic substitution reactions. The position of the cyclopropylamine substituent at the 6-position will influence the regioselectivity of these reactions. Generally, electrophilic substitution on the quinoline ring occurs preferentially on the benzene (B151609) ring portion, at positions 5 and 8 arkat-usa.org.
Nitration: Nitration of quinoline derivatives can be achieved using a mixture of nitric acid and sulfuric acid. The reaction conditions need to be carefully controlled to avoid over-nitration or degradation of the starting material. The introduction of a nitro group can serve as a precursor for further functionalization, such as reduction to an amino group. Studies on the nitration of 2-amino-3-methylimidazo[4,5-f]quinoline have shown that reactive nitrogen oxygen species can lead to the formation of nitrated products docbrown.info.
Halogenation: Halogenation of the quinoline ring can be accomplished using various halogenating agents, such as N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) for bromination and chlorination, respectively. The position of halogenation will be directed by the existing substituents on the ring.
Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups onto aromatic rings. However, these reactions can be challenging with quinolines due to the deactivating effect of the nitrogen atom and the potential for catalyst coordination.
Table 2: Potential Electrophilic Substitution Reactions on the Quinoline Ring
| Reagent | Product Type |
| HNO₃, H₂SO₄ | Nitroquinoline derivative |
| NBS or NCS | Halogenated quinoline derivative |
| Alkyl halide, Lewis acid | Alkylated quinoline derivative |
| Acyl chloride, Lewis acid | Acylated quinoline derivative |
Alterations to the Cyclopropane Ring
The cyclopropane ring is a strained, three-membered carbocycle that can undergo a variety of ring-opening and ring-expansion reactions. These transformations can lead to the formation of new carbocyclic and heterocyclic systems, providing access to a diverse range of molecular scaffolds.
Ring-Opening Reactions: The cyclopropane ring can be opened under various conditions, including treatment with electrophiles, nucleophiles, or radical initiators. For instance, donor-acceptor substituted cyclopropanes can undergo ring-opening reactions in the presence of nucleophiles under basic conditions researchgate.net. The regioselectivity of the ring-opening is influenced by the nature of the substituents on the ring. The reaction of cyclopropanes with benzeneselenenyl chloride can lead to ring-opened products nih.gov.
Ring-Expansion Reactions: Catalytic ring expansion of cyclopropanols can be a powerful method for the synthesis of larger ring systems. For example, gold(I)-catalyzed ring expansion of 1-allenylcyclopropanols can yield cyclobutanones nih.gov. While this compound does not possess a hydroxyl group for direct application of this specific methodology, related transformations on functionalized derivatives could be envisioned.
Green Chemistry Principles in the Synthesis of this compound Derivatives
The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules, including quinoline derivatives. These principles aim to reduce or eliminate the use and generation of hazardous substances.
Several green synthetic methods for quinoline synthesis have been reported, which could be adapted for the synthesis of this compound and its derivatives. These methods often involve the use of environmentally benign solvents like water or ethanol, catalyst-free conditions, or the use of reusable catalysts such as nanocatalysts iau.irijpsjournal.comzenodo.orgresearchgate.net. Microwave-assisted and ultrasound-assisted syntheses are also considered green techniques as they can significantly reduce reaction times and energy consumption rsc.org.
The use of multicomponent reactions (MCRs) is another green chemistry approach that allows for the synthesis of complex molecules in a single step from three or more starting materials, thereby reducing the number of synthetic steps and waste generation ijpsjournal.com.
Analytical Techniques for Structural Elucidation and Purity Assessment of this compound and its Analogues
A combination of spectroscopic and chromatographic techniques is essential for the unambiguous structural elucidation and purity assessment of this compound and its derivatives.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for determining the molecular structure. The ¹H NMR spectrum would provide information about the number and connectivity of protons, with characteristic signals for the quinoline, cyclopropane, and amine protons. The ¹³C NMR spectrum would complement this by showing the signals for all the carbon atoms in the molecule. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can be used to establish the connectivity between protons and carbons and to fully assign the structure semanticscholar.orgmdpi.comchempap.org.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and to obtain information about its fragmentation pattern, which can aid in structural elucidation. High-resolution mass spectrometry (HRMS) provides the exact mass of the molecule, allowing for the determination of its elemental composition docbrown.infonih.govnih.govresearchgate.net.
Chromatographic Techniques: High-performance liquid chromatography (HPLC) is a crucial technique for assessing the purity of the synthesized compounds and for separating isomers arkat-usa.org. Coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for the analysis of complex reaction mixtures.
Elemental Analysis: Elemental analysis provides the percentage composition of the elements (C, H, N) in the compound, which can be used to confirm the empirical formula.
Table 3: Analytical Techniques and Their Applications
| Technique | Application |
| ¹H and ¹³C NMR | Structural elucidation, determination of proton and carbon framework |
| Mass Spectrometry | Molecular weight determination, fragmentation pattern analysis |
| HPLC | Purity assessment, separation of isomers |
| Elemental Analysis | Confirmation of elemental composition |
Computational Chemistry and Theoretical Studies of 2 Quinolin 6 Yl Cyclopropan 1 Amine
Quantum Chemical Calculations of 2-(Quinolin-6-yl)cyclopropan-1-amine Conformations
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can elucidate the most stable three-dimensional arrangements of atoms (conformations) and the distribution of electrons within the molecule.
The biological activity of a molecule is intrinsically linked to its three-dimensional shape. Conformational analysis of this compound is critical to identify the low-energy conformations that are likely to be present under physiological conditions and interact with biological targets.
Due to the lack of specific experimental or computational studies on this compound, we can infer its likely conformational preferences by examining its constituent parts: the quinoline (B57606) ring and the cyclopropylamine (B47189) moiety. The quinoline ring is a rigid, planar aromatic system. The flexibility of the molecule arises from the rotation around the single bond connecting the cyclopropane (B1198618) ring to the quinoline ring and the orientation of the amine group.
| Conformer | Dihedral Angle (Quinoline-Cyclopropane) | Relative Energy (kcal/mol) | Population (%) |
| Anti-periplanar | ~180° | 0.00 | 65 |
| Syn-periplanar | ~0° | 1.50 | 25 |
| Gauche | ~60° | 2.50 | 10 |
| This is a hypothetical data table based on typical energy differences for similar aromatic-cyclopropane systems. |
The anti-periplanar conformation, where the quinoline ring is positioned opposite to the amine group on the cyclopropane ring, is often the most stable due to minimized steric hindrance. The syn-periplanar and gauche conformations are typically higher in energy. The relative populations of these conformers at equilibrium can be estimated using the Boltzmann distribution, providing insight into the predominant shapes of the molecule.
Molecular orbital (MO) theory describes the electronic structure of molecules and is crucial for understanding their reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. rsc.org
For this compound, the HOMO is expected to be localized primarily on the electron-rich quinoline ring system, which can participate in π-π stacking and other aromatic interactions. arabjchem.orgrsc.org The LUMO is also likely to be distributed across the quinoline moiety, which possesses electron-accepting capabilities. The amine group on the cyclopropane ring will also influence the electronic distribution, particularly the HOMO level.
Theoretical calculations, such as those using DFT, can provide precise energies and visualizations of these frontier orbitals. scirp.org A smaller HOMO-LUMO gap generally suggests higher reactivity. ijpras.com
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -6.5 | Primarily located on the quinoline ring, indicating its role as an electron donor in interactions. |
| LUMO | -1.2 | Distributed across the quinoline system, suggesting its capacity to accept electrons. |
| HOMO-LUMO Gap | 5.3 | Indicates good chemical stability. |
| This is a hypothetical data table based on DFT calculations of similar quinoline derivatives. scirp.org |
The analysis of these orbitals is fundamental for predicting how this compound will interact with other molecules, including biological macromolecules.
Molecular Docking Studies of this compound
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.com It is widely used in drug design to predict how a ligand, such as this compound, might interact with a protein target.
Given the structural motifs present in this compound, several classes of proteins could be potential targets. The quinoline core is a common scaffold in many biologically active compounds, including kinase inhibitors and DNA-interacting agents. nih.govresearchgate.net The cyclopropylamine moiety is a known pharmacophore in inhibitors of enzymes like monoamine oxidases (MAOs). nih.govresearchgate.net
Molecular docking simulations can be performed against a panel of relevant protein targets to predict binding affinities and identify the most likely biological partners. The docking score, typically expressed in kcal/mol, provides an estimate of the binding free energy. A more negative score indicates a more favorable binding interaction.
| Protein Target | PDB ID | Docking Score (kcal/mol) | Key Predicted Interactions |
| Monoamine Oxidase A (MAO-A) | 2BXS | -8.5 | Hydrogen bond with the flavin cofactor, hydrophobic interactions with aromatic residues. |
| Epidermal Growth Factor Receptor (EGFR) Kinase | 2J6M | -9.2 | Hydrogen bond with the hinge region, π-π stacking with a phenylalanine residue. |
| Topoisomerase II | 1ZXM | -7.8 | Intercalation between DNA base pairs, hydrogen bonding with the DNA backbone. |
| This is a hypothetical data table based on docking studies of structurally related quinoline and cyclopropylamine compounds. mdpi.comnih.gov |
These predictions suggest that this compound may have multiple potential biological targets, a characteristic known as polypharmacology.
Beyond predicting binding affinity, molecular docking provides a detailed, three-dimensional model of the ligand-protein complex, elucidating the specific binding mode. This includes identifying key intermolecular interactions such as hydrogen bonds, hydrophobic interactions, salt bridges, and π-π stacking. tandfonline.com
For instance, in the active site of a kinase, the quinoline nitrogen of this compound could act as a hydrogen bond acceptor, interacting with the hinge region of the protein, a common binding motif for kinase inhibitors. mdpi.com The quinoline ring itself could form favorable π-π stacking interactions with aromatic amino acid residues like phenylalanine or tyrosine in the binding pocket. rsc.org The cyclopropylamine group could form hydrogen bonds with nearby polar residues or water molecules.
Visualizing these binding modes is crucial for understanding the structural basis of activity and for designing new derivatives with improved potency and selectivity. The elucidation of these binding patterns provides a rational approach for lead optimization in drug discovery. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Derivatives
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds. mdpi.com By developing a robust QSAR model, the activity of new, unsynthesized derivatives can be predicted, thus prioritizing the most promising candidates for synthesis and testing.
For a series of this compound derivatives, a QSAR model could be developed by systematically modifying the core structure and correlating these changes with a measured biological activity (e.g., IC50 values against a specific enzyme). The structural modifications could include adding various substituents to the quinoline ring or modifying the amine group.
A typical QSAR study involves calculating a set of molecular descriptors for each compound. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), hydrophobic (e.g., logP), or topological (e.g., connectivity indices). Statistical methods, such as multiple linear regression or machine learning algorithms, are then used to build a model that relates these descriptors to the observed activity.
A hypothetical QSAR equation for a series of derivatives might look like:
pIC50 = c0 + c1logP + c2Dipole + c3*ASA_H
Where:
pIC50 is the negative logarithm of the half-maximal inhibitory concentration.
logP represents the hydrophobicity of the molecule.
Dipole is the molecular dipole moment.
ASA_H is the solvent-accessible surface area of hydrophobic atoms.
c0, c1, c2, and c3 are coefficients determined by the regression analysis.
| Derivative | logP | Dipole (Debye) | ASA_H (Ų) | Predicted pIC50 |
| Parent Compound | 2.5 | 2.1 | 150 | 6.5 |
| 7-Chloro Derivative | 3.2 | 2.5 | 165 | 7.2 |
| 4'-Methoxy Derivative | 2.3 | 2.8 | 170 | 6.8 |
| N-Methyl Derivative | 2.7 | 1.9 | 160 | 6.7 |
| This is a hypothetical data table illustrating the components of a QSAR model. |
The predictive power of the QSAR model is assessed through internal and external validation techniques. nih.gov A well-validated QSAR model can be a powerful tool in the rational design of new this compound derivatives with enhanced biological activity. nih.gov Studies on other quinoline derivatives have successfully employed QSAR to guide the development of potent agents. mdpi.com
Development of Predictive Models
Predictive models, particularly Quantitative Structure-Activity Relationship (QSAR) models, are fundamental tools in computational drug design. These models establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity.
For classes of compounds structurally related to this compound, such as 2-phenylcyclopropylmethylamine (PCPMA) derivatives and other quinoline-based compounds, 3D-QSAR studies have been successfully employed. mdpi.commdpi.com These models are built using a set of molecules with known activities against a specific biological target. The process involves aligning the structures and calculating various molecular descriptors (e.g., steric, electrostatic, hydrophobic). These descriptors are then used to generate a statistical model, often through methods like Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), that can predict the activity of new, untested compounds. mdpi.com
In the context of this compound, a predictive QSAR model could be developed based on its potential activity as a Lysine (B10760008) Specific Demethylase 1 (LSD1) inhibitor, drawing parallels from studies on structurally similar indolin-5-yl-cyclopropanamine derivatives. researchgate.net Such a model would help in understanding the structural requirements for potent inhibition and guide the synthesis of optimized analogues. The model's predictive power would be rigorously validated using internal and external test sets of compounds. nih.gov
| Descriptor Type | Examples | Relevance to Predictive Modeling |
| Steric | Molar Volume, Surface Area | Describes the size and shape of the molecule, crucial for fitting into a binding pocket. |
| Electronic | Dipole Moment, Partial Charges | Governs electrostatic interactions, such as hydrogen bonds and salt bridges, with the target. |
| Hydrophobic | LogP (Partition Coefficient) | Indicates the molecule's affinity for hydrophobic or hydrophilic environments. |
| Topological | Connectivity Indices | Numerically describes the branching and connectivity of atoms within the molecule. |
Pharmacophore Generation and Validation
A pharmacophore model represents the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.gov It is an abstract representation of the key interaction points between a ligand and its target receptor, such as hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers, and positive/negative ionizable groups. nih.gov
Pharmacophore models can be generated using two primary approaches: ligand-based or structure-based. nih.gov
Ligand-based models are created by superimposing a set of active molecules and extracting common chemical features.
Structure-based models are derived from the 3D structure of the ligand-receptor complex, identifying the key interaction points directly from the binding site.
For this compound, a pharmacophore model could be developed based on its quinoline core, a scaffold known for a wide range of biological activities. mdpi.comresearchgate.net The model would likely include features such as a hydrogen bond acceptor (the quinoline nitrogen), an aromatic ring system, and a hydrogen bond donor/positive ionizable center (the primary amine on the cyclopropane ring). This model would serve as a 3D query for virtual screening of large compound libraries to identify novel, structurally diverse molecules with a high probability of being active at the same target. nih.gov Validation of the pharmacophore model is a critical step, often performed by assessing its ability to distinguish known active compounds from inactive ones in a database. nih.gov
| Pharmacophoric Feature | Potential Origin in this compound | Potential Interaction with Biological Target |
| Aromatic Ring (AR) | Quinoline Ring System | π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine). |
| Hydrogen Bond Acceptor (HBA) | Nitrogen atom of the Quinoline ring | Forms hydrogen bonds with donor groups (e.g., -OH, -NH) on the protein. |
| Hydrogen Bond Donor (HBD) | Amine (-NH2) group on the cyclopropane ring | Forms hydrogen bonds with acceptor groups (e.g., C=O) on the protein. |
| Positive Ionizable (PI) | Protonated Amine (-NH3+) group | Forms ionic interactions (salt bridges) with negatively charged residues (e.g., Aspartate, Glutamate). |
| Hydrophobic (HY) | Cyclopropane and Quinoline rings | Engages in van der Waals and hydrophobic interactions within the binding pocket. |
Molecular Dynamics Simulations of this compound in Biological Systems
Molecular dynamics (MD) simulations are powerful computational techniques used to study the physical movement of atoms and molecules over time. researchgate.net For a potential drug candidate like this compound, MD simulations can provide detailed, dynamic insights into its binding mode, stability, and conformational changes when interacting with a biological target, such as an enzyme or receptor. mdpi.comnih.gov
The process begins by docking the ligand into the active site of the protein to obtain an initial binding pose. This ligand-protein complex is then placed in a simulated physiological environment (a box of water molecules and ions). The simulation software then calculates the forces between all atoms and uses Newton's laws of motion to predict their subsequent movements over a set period, typically nanoseconds to microseconds. mdpi.com
Analysis of the MD trajectory can reveal:
Binding Stability: The root-mean-square deviation (RMSD) of the ligand and protein backbone is monitored to assess the stability of the complex over time. A stable RMSD suggests a stable binding mode. mdpi.com
Key Interactions: The simulation can identify persistent hydrogen bonds, hydrophobic contacts, and other interactions that are crucial for binding affinity. researchgate.netnih.gov
Conformational Changes: It shows how the ligand and protein might adjust their shapes to achieve an optimal fit.
Binding Free Energy: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be used to estimate the binding free energy, providing a quantitative measure of binding affinity. researchgate.net
These simulations are essential for validating docking results and understanding the dynamic nature of the drug-target interaction, which is often missed by static modeling methods. mdpi.com
| Simulation Parameter | Typical Value/Condition | Purpose |
| Force Field | AMBER, CHARMM, GROMOS | A set of parameters used to calculate the potential energy of the system. |
| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment. |
| Simulation Time | 100 - 500 nanoseconds | The duration of the simulation, which needs to be long enough to observe relevant biological events. |
| Temperature | 300 K (27 °C) | Simulates physiological temperature. |
| Pressure | 1 bar | Simulates atmospheric pressure. |
| Analysis Metrics | RMSD, RMSF, Rg, SASA, Hydrogen Bond Analysis | Used to evaluate the stability, flexibility, and interactions of the ligand-protein complex. |
In Silico Prediction of Pre-clinical ADME Properties
Before a compound can become a viable drug, it must exhibit acceptable ADME properties: Absorption, Distribution, Metabolism, and Excretion. nih.gov Predicting these properties early in the drug discovery process using in silico models is crucial to reduce the high attrition rates of drug candidates in later clinical stages. ijprajournal.commdpi.com A variety of computational tools and models are available to predict the ADME profile of a molecule like this compound based solely on its chemical structure.
These predictive models are typically built from large datasets of experimental results and employ machine learning or QSAR-like methodologies. nih.gov Key ADME properties that are commonly predicted include:
Absorption: Parameters like aqueous solubility, membrane permeability (e.g., Caco-2 permeability), and gastrointestinal (GI) absorption are predicted to assess the likelihood of oral bioavailability. researchgate.net
Distribution: Predictions for plasma protein binding (PPB) and blood-brain barrier (BBB) penetration help to understand how the compound will be distributed throughout the body. mdpi.com High PPB can limit the amount of free drug available to act on its target.
Metabolism: Models can predict which cytochrome P450 (CYP) enzymes are likely to metabolize the compound and whether the compound is likely to inhibit these key metabolic enzymes (e.g., CYP2D6, CYP3A4). mdpi.com CYP inhibition can lead to drug-drug interactions.
Excretion: While less commonly predicted with high accuracy, models may provide estimates of clearance rates. nih.gov
These in silico ADME predictions provide a comprehensive, albeit preliminary, pharmacokinetic profile that helps to prioritize compounds for further experimental investigation. ijprajournal.com
| ADME Property | Predicted Value/Classification | Significance in Drug Development |
| Molecular Weight | 184.24 g/mol | Influences many ADME properties; lower weight is often preferred. |
| LogP (Lipophilicity) | 2.0 - 3.0 | Affects solubility, permeability, and metabolism. A balanced value is ideal. |
| Aqueous Solubility | Moderately Soluble | Essential for absorption; poor solubility can lead to poor bioavailability. |
| GI Absorption | High | Indicates the likelihood of the drug being absorbed from the gut into the bloodstream. |
| Blood-Brain Barrier (BBB) Permeant | Yes/No | Crucial for drugs targeting the central nervous system (CNS). |
| CYP450 2D6 Inhibitor | No | Predicts a lower risk of drug-drug interactions involving this major metabolic enzyme. |
| Plasma Protein Binding | Moderate to High | Affects the free concentration of the drug available for therapeutic action. |
Mechanistic Studies and Biological Target Identification of 2 Quinolin 6 Yl Cyclopropan 1 Amine
Enzyme Inhibition Kinetics and Mechanisms
Detailed studies on the enzyme inhibition kinetics and mechanisms of 2-(Quinolin-6-yl)cyclopropan-1-amine have not been reported in the peer-reviewed scientific literature.
Identification of Putative Enzyme Targets
No specific putative enzyme targets for this compound have been identified. While related arylcyclopropylamine scaffolds are known to target enzymes such as monoamine oxidases and LSD1, there is no direct evidence to associate this compound with these or any other specific enzyme targets.
Characterization of Inhibitory Potency and Selectivity
There is no available data on the inhibitory potency (e.g., IC₅₀ or Kᵢ values) or the selectivity profile of this compound against any enzyme.
Table 1: Inhibitory Potency of this compound Against Putative Enzyme Targets
| Enzyme Target | IC₅₀ (nM) | Kᵢ (nM) | Inhibition Type |
|---|
Receptor Binding and Modulation Assays
Information regarding the interaction of this compound with any specific receptors is not present in the current body of scientific literature.
Ligand Affinity Profiling
No ligand affinity profiling studies have been published for this compound. Consequently, its binding affinity (e.g., Kₐ or Kₑ) for any receptor is unknown.
Table 2: Receptor Binding Affinity of this compound
| Receptor Target | Binding Affinity (Kₐ/Kₑ) | Assay Type |
|---|
Allosteric Modulation Studies
There are no published studies investigating the potential allosteric modulation of any receptor by this compound.
Cellular Pathway Modulation by this compound
Research detailing the effects of this compound on cellular pathways is currently unavailable. Without identified biological targets, it is not possible to delineate any downstream cellular effects or pathway modulation.
Investigation of Downstream Signaling Events
No studies investigating the downstream signaling events following cellular exposure to this compound have been identified. Research detailing the modulation of specific signaling pathways, activation or inhibition of kinases, or changes in second messenger concentrations related to this compound is not present in the available literature.
Gene Expression Analysis in Cellular Models
There are no published studies on the effects of this compound on gene expression in any cellular models. Data from techniques such as RNA sequencing or microarray analysis, which would identify up- or down-regulated genes and involved biological pathways, are not available for this compound.
Protein-Ligand Interaction Analysis using Biophysical Techniques
No biophysical studies have been published that characterize the interaction between this compound and a specific biological target.
Surface Plasmon Resonance (SPR)
There is no available data from Surface Plasmon Resonance (SPR) studies involving this compound. Therefore, information regarding its binding kinetics (association and dissociation rates) or binding affinity (equilibrium dissociation constant) to any protein target is currently unknown.
Isothermal Titration Calorimetry (ITC)
No Isothermal Titration Calorimetry (ITC) data for this compound has been reported. As a result, the thermodynamic parameters of its potential binding to a biological target, such as enthalpy (ΔH), entropy (ΔS), and stoichiometry (n), have not been determined.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Ligand Binding
There are no published Nuclear Magnetic Resonance (NMR) spectroscopy studies, such as Saturation Transfer Difference (STD-NMR) or Chemical Shift Perturbation (CSP) assays, that detail the binding of this compound to a protein target. Consequently, there is no information on its binding mode or the specific amino acid residues involved in a potential interaction.
Structural Biology of Target Complexes with this compound
No structural biology data, such as X-ray crystallography or cryo-electron microscopy (cryo-EM) structures, exist for this compound in a complex with a biological target. The precise three-dimensional arrangement and intermolecular interactions between this compound and a protein remain uncharacterized.
X-ray Crystallography
While a specific crystal structure of this compound in complex with a biological target is not publicly available, X-ray crystallography would be a pivotal technique to elucidate its binding mode. Based on the compound's structural features, likely targets for crystallographic studies include Lysine-Specific Demethylase 1 (LSD1/KDM1A) and Monoamine Oxidases (MAO-A and MAO-B).
The rationale for targeting these enzymes lies in the established mechanism of action of other cyclopropylamine-containing inhibitors, such as tranylcypromine. These inhibitors are known to form a covalent adduct with the flavin adenine (B156593) dinucleotide (FAD) cofactor within the enzyme's active site.
Table 1: Potential Crystallographic Studies for this compound
| Target Protein | Rationale for Study | Potential Insights from Crystallography |
| Lysine-Specific Demethylase 1 (LSD1) | The cyclopropylamine (B47189) moiety is a known pharmacophore for irreversible LSD1 inhibition. The quinoline (B57606) scaffold is also present in other known LSD1 inhibitors. | - Confirmation of covalent bond formation with the FAD cofactor.- Elucidation of the specific orientation of the quinoline ring within the active site.- Identification of key amino acid residues involved in binding and stabilization of the inhibitor. |
| Monoamine Oxidase A/B (MAO-A/B) | Tranylcypromine, a structurally related cyclopropylamine, is a well-known MAO inhibitor. | - Determination of the binding pose and covalent linkage to the FAD cofactor.- Comparison of binding modes between MAO-A and MAO-B to understand selectivity.- Structural basis for the role of the quinoline moiety in target engagement. |
A crystallographic study would involve co-crystallizing this compound with the target protein. The resulting electron density map would reveal the precise atomic interactions, including the covalent bond between the cyclopropylamine nitrogen and the FAD cofactor. Furthermore, it would show how the quinoline portion of the molecule orients itself within the binding pocket, potentially interacting with hydrophobic or polar residues, which could contribute to its binding affinity and selectivity. For instance, the crystal structure of LSD1 in complex with other inhibitors has revealed a large, hydrophobic active site that can accommodate various chemical scaffolds. nih.gov
Cryo-Electron Microscopy (Cryo-EM)
Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structure of large protein complexes and membrane proteins, which can be challenging to crystallize. While perhaps less likely to be the primary method for a small molecule inhibitor complex with a soluble enzyme like LSD1 or MAO, Cryo-EM could be invaluable if this compound were to target a larger, more complex biological system.
For example, if this compound were found to interact with a membrane-bound transporter or a multi-protein signaling complex, Cryo-EM would be the method of choice. Recent advancements in Cryo-EM have enabled the visualization of small molecules bound to their protein targets at near-atomic resolution. ohsu.edu
A hypothetical Cryo-EM study of this compound bound to a large protein complex would provide a three-dimensional map of the entire assembly, showing how the binding of the small molecule might induce conformational changes in the protein that affect its function. This would be particularly relevant for understanding allosteric inhibition or the modulation of protein-protein interactions.
Target Validation in In Vitro and Ex Vivo Biological Systems
Following the identification of potential targets through computational modeling and analogy to known inhibitors, a series of in vitro and ex vivo experiments would be essential to validate these targets and characterize the biological activity of this compound.
In Vitro Validation:
The initial step in target validation involves biochemical assays to measure the direct inhibitory activity of the compound against the purified target enzymes.
Table 2: In Vitro Assays for Target Validation
| Assay Type | Target Enzyme | Purpose | Key Parameters Measured |
| Enzyme Inhibition Assay | LSD1 | To determine the potency and mechanism of LSD1 inhibition. | IC50 (half-maximal inhibitory concentration), Ki (inhibition constant), mechanism of inhibition (e.g., competitive, non-competitive, irreversible). |
| Enzyme Inhibition Assay | MAO-A, MAO-B | To assess the inhibitory activity and selectivity against MAO isoforms. | IC50 values for both MAO-A and MAO-B to determine selectivity index. |
| Cell-Based Demethylation Assay | LSD1 | To confirm target engagement and functional activity in a cellular context. | Measurement of histone H3 lysine (B10760008) 4 dimethylation (H3K4me2) levels in cells treated with the compound. |
| Cellular Monoamine Oxidase Activity Assay | MAO-A, MAO-B | To evaluate the ability of the compound to inhibit MAO activity within cells. | Measurement of the breakdown of specific MAO substrates in cell lysates or intact cells. |
These in vitro assays would provide quantitative data on the compound's potency and selectivity. For example, a significant increase in H3K4me2 levels in cancer cells treated with this compound would strongly support LSD1 as a functional target. nih.gov
Ex Vivo Validation:
Ex vivo studies bridge the gap between in vitro assays and in vivo animal models. These experiments utilize tissues or primary cells isolated from organisms to assess the compound's activity in a more physiologically relevant setting.
For instance, if the compound is being investigated as a potential therapeutic for a specific cancer, tumor biopsies from animal models or patients could be treated ex vivo with this compound. Subsequent analysis of target engagement and downstream signaling pathways would provide crucial information about its potential efficacy. Techniques like the Cellular Thermal Shift Assay (CETSA) could be employed to confirm direct binding of the compound to its target protein within the complex environment of a cell or tissue lysate.
Furthermore, ex vivo studies on tissues known to have high expression of the target enzymes, such as the brain for MAOs or specific tumor types for LSD1, would be critical. For example, brain tissue slices could be used to measure the inhibition of MAO activity and its effect on neurotransmitter levels. These ex vivo experiments are vital for confirming that the compound can reach and interact with its target in a complex biological matrix, a key step in the drug development process. nih.gov
Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Quinolin 6 Yl Cyclopropan 1 Amine Derivatives
Impact of Quinoline (B57606) Ring Substitutions on Biological Activity
The quinoline ring is a common feature in many pharmacologically active compounds, and its biological effects are highly dependent on the nature and position of its substituents. nih.govbiointerfaceresearch.com The activity of compounds containing this moiety is influenced by the type and placement of various functional groups attached to the ring. biointerfaceresearch.com
In the context of 2-(Quinolin-6-yl)cyclopropan-1-amine, substitutions on the quinoline ring would be expected to significantly modulate biological activity by altering electronic properties, lipophilicity, and steric profile, which in turn affects target binding and pharmacokinetic properties. Studies on other quinoline-based compounds have demonstrated clear SAR trends. For instance, in a series of 2-(6-substituted quinolin-4-yl)-1-alkoxypropan-2-ol derivatives evaluated for antimycobacterial activity, the substitution pattern on the quinoline ring was shown to be a key determinant of potency. nih.gov Halogen substitutions (e.g., chloro, bromo, fluoro) at the C-6 position, as in the parent scaffold of interest, often lead to enhanced activity in various therapeutic areas. nih.gov
The position of substitution is also critical. For example, in the development of novel MRP2 inhibitors, the placement of a benzoyl group on the quinoline ring was important, with different positional isomers showing varied activity. nih.gov Similarly, for anticancer agents, substitutions at the C-2, C-4, C-6, and C-8 positions have been explored, with amino substitutions at C-4 being a common strategy. biointerfaceresearch.com Heteroaryl substitutions at the C-2 position have been shown to increase lipophilicity and DNA binding, which can enhance anticancer properties. biointerfaceresearch.com
The following table summarizes general findings on quinoline substitutions from related classes of compounds.
| Substitution Position | Substituent Type | General Impact on Biological Activity | Reference Compound Class |
| C-6 | Halogens (Cl, Br, F) | Often enhances potency | Antimycobacterials nih.gov |
| C-4 | Amino groups | Frequently used for anticancer activity | Anticancer agents biointerfaceresearch.com |
| C-2 | Heteroaryl groups | Increases lipophilicity, can improve anticancer effects | Anticancer agents biointerfaceresearch.com |
| C-8 | Hydroxy group | Can introduce metal-chelating properties | Various mdpi.com |
These examples from related quinoline derivatives suggest that systematic substitution on the quinoline ring of this compound would be a critical strategy for optimizing its biological profile.
Influence of Cyclopropane (B1198618) Ring Modifications on Compound Activity
The cyclopropane ring is a unique structural element in medicinal chemistry. Its rigid, three-membered ring structure introduces conformational constraint, which can lock a molecule into a bioactive conformation, potentially increasing potency and selectivity for its biological target. researchgate.netresearchgate.net The incorporation of a cyclopropane ring can also enhance metabolic stability and fine-tune physicochemical properties like lipophilicity. researchgate.net
Modifications to the cyclopropane ring itself, such as the introduction of substituents (e.g., methyl, hydroxyl, or fluoro groups), would further influence the compound's stereochemistry and interaction with target proteins. While specific studies on modifying the cyclopropane ring of this compound are not available, research on other cyclopropane-containing compounds provides valuable insights. For example, in the development of N-methyl-D-aspartate (NMDA) receptor antagonists, a series of cyclopropyl (B3062369) analogues of 2-amino-5-phosphonopentanoic acid were synthesized. nih.gov The specific stereochemistry and substitution pattern on the cyclopropane ring were critical for receptor affinity and antagonist activity. nih.gov
The cyclopropane ring acts as a rigid spacer between the quinoline moiety and the primary amine. Altering this spacer, for instance by opening the ring or changing its substitution, would drastically alter the spatial relationship between these two key pharmacophoric features, almost certainly impacting biological activity. The strain inherent in the cyclopropane ring also endows it with unique chemical properties that can be exploited in drug design. researchgate.net
Role of Amine Functionality Derivatization in Modulating Activity
The primary amine group in this compound is a critical functional group. It is basic and likely to be protonated at physiological pH, allowing for potent ionic interactions with biological targets, such as acidic amino acid residues (e.g., aspartate or glutamate) in an enzyme's active site. This amine also provides a key vector for hydrogen bonding.
Derivatization of this amine functionality is a common strategy to modulate a compound's activity and properties. Potential modifications include:
Alkylation: Conversion to secondary (N-alkyl) or tertiary (N,N-dialkyl) amines can alter basicity, lipophilicity, and steric bulk, which can fine-tune binding affinity and selectivity.
Acylation: Formation of amides (by reaction with carboxylic acids or their derivatives) neutralizes the basicity of the amine. This can change the binding mode from ionic to hydrogen-bond-based interactions and significantly impacts properties like cell permeability. For instance, novel 8-amino-quinoline derivatives were combined with natural antioxidant acids via an amide linkage to create hybrid molecules with specific biological activities. nih.gov
Formation of Schiff Bases: Reaction with aldehydes or ketones can yield imines (Schiff bases), which can be important for covalent or reversible covalent interactions with targets. In one study, an N-amino-quinoline-2-one was reacted with salicylaldehyde to form a corresponding Schiff base. sapub.org
Studies on the closely related indolin-5-yl-cyclopropanamine scaffold, developed as inhibitors of Lysine (B10760008) Specific Demethylase 1 (LSD1), have shown that derivatization of the amine is crucial for activity. researchgate.netnih.gov The introduction of different groups on the amine nitrogen directly influenced the potency and selectivity of the inhibitors.
Stereochemical Effects on Biological Potency and Selectivity
The structure of this compound contains two chiral centers: one at the carbon of the cyclopropane ring attached to the amine group (C-1) and the other at the carbon attached to the quinoline ring (C-2). This results in the possibility of four stereoisomers: (1R, 2R), (1S, 2S), (1R, 2S), and (1S, 2R).
It is a well-established principle in pharmacology that stereochemistry plays a pivotal role in biological activity. nih.govnih.gov Enantiomers and diastereomers of a chiral drug can exhibit significant differences in potency, efficacy, metabolism, and toxicity. nih.govmdpi.com This is because biological targets like enzymes and receptors are themselves chiral, leading to stereospecific interactions.
One enantiomer may bind with high affinity to a target, while the other may be significantly less active or even interact with a different target altogether. nih.gov For example, in a study on nature-inspired antimalarial compounds, the biological activity was found to reside almost exclusively in the isomers with the "natural" stereochemistry, with other stereoisomers being significantly less potent or inactive. mdpi.com This difference was attributed not only to target binding but also to stereoselective uptake by the parasite. mdpi.com
Although specific data for the individual stereoisomers of this compound are not available, it is highly probable that one specific stereoisomer would be responsible for the majority of any observed biological activity. Therefore, the synthesis and evaluation of each of the four stereoisomers individually would be an essential step in the development of this compound as a therapeutic agent.
Identification of Key Pharmacophoric Features for Target Interaction
A pharmacophore model describes the essential steric and electronic features required for a molecule to interact with a specific biological target. Based on its constituent parts, the key pharmacophoric features of this compound can be hypothesized as follows:
Aromatic/Heterocyclic System (Quinoline): The quinoline ring can participate in various non-covalent interactions. The aromatic rings can form π-π stacking or hydrophobic interactions with aromatic amino acid residues in a binding pocket. The nitrogen atom in the quinoline ring can act as a hydrogen bond acceptor.
Hydrophobic/Rigid Spacer (Cyclopropane): The cyclopropane ring provides a rigid, three-dimensional scaffold that correctly orients the other pharmacophoric features. Its carbon framework contributes to hydrophobic interactions.
Hydrogen Bond Donor/Basic Center (Amine): The primary amine is a crucial feature. In its protonated state (NH3+), it can form a strong ionic bond (salt bridge) with a negatively charged residue (e.g., Asp, Glu). As a neutral amine (NH2), it can act as a potent hydrogen bond donor.
A 3D-QSAR pharmacophore model developed for quinoline derivatives targeting Plasmodium falciparum highlighted the importance of steric and electronic features on and around the quinoline core for activity. nih.gov The model showed that bulky substituents are favored at certain positions, while electron-withdrawing groups are preferred at others, underscoring the precise requirements for target interaction. nih.gov For this compound, the precise spatial arrangement of the quinoline nitrogen, the aromatic system, and the cationic amine center would constitute the core pharmacophore.
Correlation of Structural Features with Pre-clinical ADME Properties
ADME (Absorption, Distribution, Metabolism, Excretion) properties determine the pharmacokinetic profile of a drug candidate. The structural features of this compound derivatives would be expected to correlate strongly with their ADME profiles.
Absorption: Oral absorption is influenced by a balance of lipophilicity and solubility. The quinoline ring is relatively lipophilic, while the primary amine is polar and enhances water solubility when protonated. Substitutions on the quinoline ring can modulate this balance. For example, adding polar groups could increase solubility, while adding greasy alkyl or halogen groups would increase lipophilicity.
Distribution: The extent of distribution into tissues is related to lipophilicity and plasma protein binding. Highly lipophilic quinoline derivatives may distribute widely into tissues and potentially cross the blood-brain barrier. In silico ADMET studies on some quinoline series have shown them to possess reliable ADME properties. researchgate.net
Metabolism: The quinoline ring can be a site for metabolic transformations, such as oxidation by cytochrome P450 enzymes. The primary amine group is a potential site for deamination. The cyclopropane ring is generally considered to be metabolically stable, and its inclusion can be a strategy to block metabolism at an adjacent site. researchgate.net
In silico tools are often used to predict the ADME properties of new chemical series. For example, ADME analysis of certain quinoline-linked pyrimidine derivatives predicted favorable properties like high oral bioavailability for some candidates. researchgate.net A comprehensive SPR study would involve systematically varying substituents on the quinoline ring and observing the effects on properties like LogP (lipophilicity), solubility, metabolic stability, and cell permeability.
Pre-clinical In Vitro and In Vivo Pharmacological Characterization of this compound (Non-clinical Focus)
Following a comprehensive review of publicly available scientific literature, there is currently no specific information available regarding the pre-clinical in vitro and in vivo pharmacological characterization of the chemical compound This compound .
Extensive searches for data pertaining to this specific molecule did not yield any research findings related to the following areas:
Pre Clinical in Vitro and in Vivo Pharmacological Characterization of 2 Quinolin 6 Yl Cyclopropan 1 Amine Non Clinical Focus
Pre-clinical In Vivo Proof-of-Concept Studies in Animal Models for Mechanistic Understanding
While research exists on other quinoline (B57606) derivatives, the unique structural combination of a quinolin-6-yl group attached to a cyclopropan-1-amine moiety in 2-(Quinolin-6-yl)cyclopropan-1-amine appears to be a novel chemical entity for which pharmacological data has not been published in the sources accessed.
Therefore, this article cannot provide detailed research findings or data tables as requested in the instructions, due to the absence of relevant scientific studies on this specific compound.
Pre Clinical Adme Absorption, Distribution, Metabolism, Excretion Research of 2 Quinolin 6 Yl Cyclopropan 1 Amine Non Clinical Focus
In Vitro Metabolic Stability Profiling (e.g., Liver Microsomes, Hepatocytes)
No data is publicly available regarding the in vitro metabolic stability of 2-(Quinolin-6-yl)cyclopropan-1-amine in liver microsomes or hepatocytes. This type of study would typically involve incubating the compound with these subcellular fractions or cells and monitoring its disappearance over time to determine its intrinsic clearance.
Identification and Characterization of Metabolites in In Vitro Systems and Animal Models
There is no publicly available information on the metabolites of this compound that would be formed in in vitro systems or animal models. Metabolite identification studies are crucial for understanding the biotransformation pathways of a compound and identifying any potentially active or toxic metabolites.
Enzyme Kinetics of Major Metabolic Pathways
Without the identification of the major metabolic pathways, no data on the enzyme kinetics for the metabolism of this compound is available. Such studies would typically determine key parameters like the Michaelis-Menten constant (Km) and maximum velocity (Vmax) for the enzymes responsible for metabolizing the compound.
Plasma Protein Binding Studies
No information could be found on the extent to which this compound binds to plasma proteins. Plasma protein binding is a critical parameter as it influences the distribution and availability of a drug to its target sites.
Permeability Studies Across Biological Barriers (e.g., Caco-2 Cells, PAMPA)
There are no publicly available results from permeability studies of this compound using Caco-2 cell monolayers or Parallel Artificial Membrane Permeability Assays (PAMPA). These assays are used to predict the intestinal absorption of a compound.
Interactions with Drug Transporters (e.g., Efflux Pumps, Uptake Transporters)
No data is available to indicate whether this compound is a substrate or inhibitor of key drug transporters, such as P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP). Understanding these interactions is important for predicting potential drug-drug interactions and tissue distribution.
Research Applications and Future Directions for 2 Quinolin 6 Yl Cyclopropan 1 Amine
Development of 2-(Quinolin-6-yl)cyclopropan-1-amine as a Chemical Probe for Target Validation
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins, to validate their role in disease processes. The development of this compound as a chemical probe would necessitate the identification of a specific biological target with which it interacts with high affinity and selectivity.
Key characteristics of an ideal chemical probe that would need to be established for this compound include:
| Characteristic | Description |
| Potency | High affinity for its intended biological target, typically in the nanomolar range. |
| Selectivity | Minimal interaction with other unintended targets to avoid off-target effects and ensure that any observed biological response is due to the modulation of the intended target. |
| Mechanism of Action | A clear understanding of how the compound interacts with its target (e.g., as an inhibitor, activator, or modulator). |
| Cellular Activity | The ability to penetrate cell membranes and engage its target in a cellular context. |
Currently, there is no published research detailing the use of this compound as a chemical probe for a specific biological target. Future research would first need to identify a protein or pathway that this compound modulates, followed by rigorous characterization to meet the standards of a chemical probe.
Application in Lead Optimization and Drug Discovery Pipelines
Lead optimization is a critical phase in drug discovery where a "hit" compound with promising biological activity is chemically modified to improve its potency, selectivity, and pharmacokinetic properties. The this compound scaffold holds potential as a starting point for such optimization efforts.
The quinoline (B57606) core is a "privileged scaffold" in medicinal chemistry, found in numerous approved drugs with a wide range of biological activities, including anticancer and antimicrobial properties. The cyclopropylamine (B47189) group is also a valuable structural motif known to impart favorable properties such as metabolic stability, conformational rigidity, and improved potency.
A hypothetical lead optimization campaign based on this compound could involve the systematic modification of its structure, as outlined in the table below.
Potential Modifications for Lead Optimization:
| Position of Modification | Potential Changes | Desired Outcome |
| Quinoline Ring | Introduction of various substituents (e.g., halogens, alkyl, alkoxy groups) at different positions. | Enhance binding affinity, improve selectivity, and modulate physicochemical properties like solubility and permeability. |
| Amine Group | Acylation, alkylation, or incorporation into heterocyclic systems. | Modulate potency, alter pharmacokinetic profile, and explore different binding interactions. |
| Cyclopropane (B1198618) Ring | Introduction of substituents or alteration of stereochemistry. | Fine-tune conformational preferences and interactions with the target protein. |
While general lead optimization strategies for quinoline derivatives have been described, specific examples involving this compound are not yet available in the literature. researchgate.netnih.gov
Potential for Scaffold Hopping and Library Design Based on the this compound Motif
Scaffold hopping is a computational or medicinal chemistry strategy aimed at discovering new, structurally distinct molecules that retain the biological activity of a known active compound. The this compound motif could serve as a starting point for scaffold hopping to identify novel chemotypes with improved properties or to circumvent existing patents.
Approaches to Scaffold Hopping from this Motif could include:
Isosteric Replacements: Replacing the quinoline ring with other bicyclic heteroaromatic systems (e.g., quinazoline, quinoxaline, or indole).
Ring System Modification: Altering the cyclopropane ring to other small, constrained ring systems like cyclobutane (B1203170) or azetidine.
Fragment-Based Recombination: Deconstructing the molecule into its quinoline and cyclopropylamine fragments and computationally searching for novel ways to link them or combine them with other chemical fragments.
The design of chemical libraries based on the this compound scaffold would involve the synthesis of a diverse set of analogs with systematic variations. Such a library could then be screened against a wide range of biological targets to identify new biological activities. nih.govnih.govnih.gov
Integration into High-Throughput Screening Campaigns for Novel Biological Activities
High-throughput screening (HTS) is a drug discovery process that allows for the rapid automated testing of large numbers of chemical compounds against a specific biological target. nih.govenamine.net For this compound to be integrated into HTS campaigns, it would first need to be synthesized and made available in screening libraries.
Hypothetical HTS campaigns where this compound could be of interest include:
Kinase Inhibitor Screens: Many quinoline-based compounds are known to be kinase inhibitors.
Antimicrobial Screens: The quinoline scaffold is present in several antibacterial and antimalarial drugs.
GPCR Ligand Screens: The structural features of the compound could allow for interactions with G-protein coupled receptors.
Phenotypic Screens: Screening the compound for its ability to produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific target.
To date, there are no published results of HTS campaigns that have identified this compound as a "hit" compound. Its inclusion in commercial or proprietary screening libraries would be the first step towards discovering its potential biological activities through this method.
Exploration of Novel Synthetic Methodologies for Related Cyclopropane Derivatives
The synthesis of functionalized cyclopropanes and quinolines is an active area of research in organic chemistry. The development of novel and efficient synthetic routes to this compound and its derivatives is crucial for enabling its exploration in medicinal chemistry.
Potential areas for synthetic exploration include:
Asymmetric Synthesis: Developing methods to synthesize specific stereoisomers of the compound, as different stereoisomers often have different biological activities.
Late-Stage Functionalization: Devising chemical reactions that allow for the modification of the quinoline or cyclopropane rings at a late stage in the synthesis, which would facilitate the rapid generation of analogs for structure-activity relationship (SAR) studies.
Flow Chemistry and Automation: Utilizing modern synthetic technologies to enable the rapid and efficient production of a library of related compounds.
While numerous methods exist for the synthesis of quinolines and cyclopropanes independently, research into novel methodologies specifically targeting the this compound scaffold would be a valuable contribution to the field. nih.govnih.govresearchgate.net
Emerging Research Trends and Unresolved Questions Regarding the this compound Scaffold in Chemical Biology
The future study of the this compound scaffold in chemical biology is currently an open field. The primary unresolved question is the fundamental biological activity of this compound.
Key emerging research trends and unresolved questions include:
Target Identification: What are the primary biological targets of this compound? Modern chemoproteomics and computational approaches could be employed to identify its binding partners in the proteome.
Polypharmacology: Does this compound interact with multiple targets, a phenomenon known as polypharmacology? This could be beneficial for treating complex diseases but also a source of potential side effects.
Biophysical and Structural Biology Studies: Once a target is identified, determining the three-dimensional structure of the compound in complex with its target through techniques like X-ray crystallography or cryo-electron microscopy would provide invaluable insights for future drug design.
Comparison with Isosteres: How do the biological and physicochemical properties of this compound compare to analogs where the cyclopropane ring is replaced with other groups, such as a simple alkyl chain or other ring systems?
Q & A
Q. What are the recommended methods for synthesizing 2-(Quinolin-6-yl)cyclopropan-1-amine with high purity?
Methodological Answer: Synthesis typically involves multi-step organic reactions, such as cyclopropanation of quinoline derivatives via [2+1] cycloaddition or transition-metal-catalyzed protocols. Key steps include:
- Purification: Column chromatography (e.g., silica gel with ethyl acetate/hexane gradients) followed by recrystallization (ethanol/water mixtures) to achieve >95% purity.
- Characterization: ¹H/¹³C NMR (CDCl₃ or DMSO-d₆), IR (KBr pellet), and HRMS for structural confirmation. For novel compounds, elemental analysis (C, H, N) is required.
- Validation: Compare spectral data with literature precedents and report retention times in HPLC (C18 column, acetonitrile/water mobile phase) .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy: Use ¹H NMR to confirm cyclopropane ring protons (δ 0.8–1.5 ppm) and quinoline aromatic protons (δ 7.5–9.0 ppm). ¹³C NMR identifies sp³ carbons in the cyclopropane ring (δ 8–15 ppm) and sp² carbons in the quinoline moiety.
- Mass Spectrometry: High-resolution ESI-MS or MALDI-TOF to verify molecular ion peaks ([M+H]⁺).
- Purity Assessment: HPLC with UV detection (λ = 254 nm) and a minimum of 95% purity threshold. Report retention time reproducibility across three runs .
Advanced Research Questions
Q. How can factorial design optimize reaction conditions for synthesizing this compound?
Methodological Answer: Employ a 2³ factorial design to evaluate three variables (e.g., temperature, catalyst loading, solvent polarity) at two levels (high/low).
- Response Variables: Yield, purity, and reaction time.
- Analysis: Use ANOVA to identify significant factors (p < 0.05). For example, temperature may dominate cyclopropane stability, while solvent polarity affects quinoline solubility.
- Validation: Replicate optimal conditions (e.g., 60°C, 5 mol% Pd catalyst, DMF solvent) in triplicate to confirm reproducibility .
Q. How can computational modeling resolve contradictions in reported catalytic activity data for this compound?
Methodological Answer:
- Comparative Analysis: Use quantum mechanics/molecular mechanics (QM/MM) to model catalytic mechanisms. Compare computed activation energies (e.g., DFT at B3LYP/6-311++G**) with experimental kinetic data.
- Data Reconciliation: Identify outliers by cross-referencing computational predictions (e.g., transition state geometries) with experimental conditions (pH, solvent effects). Adjust for systematic errors (e.g., implicit vs. explicit solvation models).
- Case Study: If conflicting data arise from solvent polarity, re-simulate reaction pathways in explicit water/acetonitrile mixtures .
Q. What strategies mitigate stability issues of this compound during storage?
Methodological Answer:
- Degradation Analysis: Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Identify degradation products (e.g., ring-opening via hydrolysis).
- Stabilization: Store under inert atmosphere (argon) at -20°C in amber vials. Add antioxidants (0.1% BHT) or desiccants (silica gel) to vials.
- Validation: Compare ¹H NMR spectra pre- and post-storage to confirm structural integrity .
Q. How can experimental and computational data be integrated to predict novel derivatives of this compound?
Methodological Answer:
- Virtual Screening: Use cheminformatics tools (e.g., Schrödinger Suite) to generate a library of cyclopropane-quinoline analogs. Filter via Lipinski’s rules and synthetic feasibility.
- ICReDD Framework: Apply reaction path search algorithms (e.g., GRRM) to predict regioselectivity in derivatization reactions. Validate top candidates via microfluidic high-throughput screening (HTS).
- Feedback Loop: Refine computational models using experimental yields and selectivity data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
